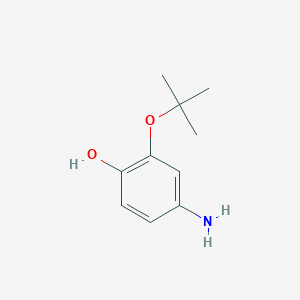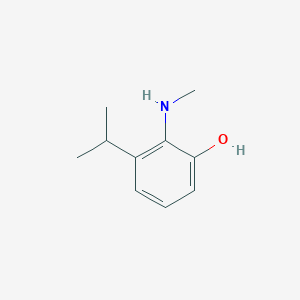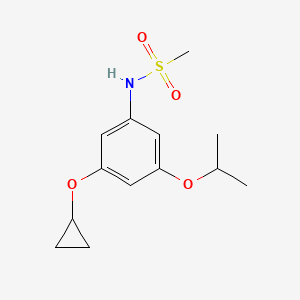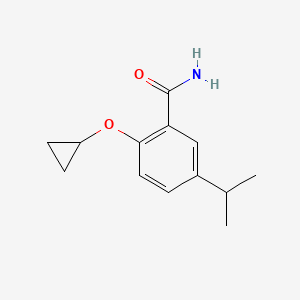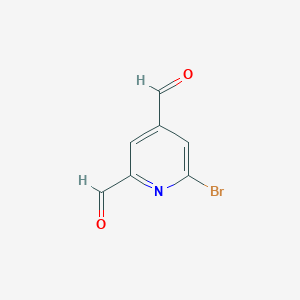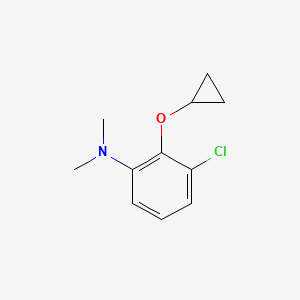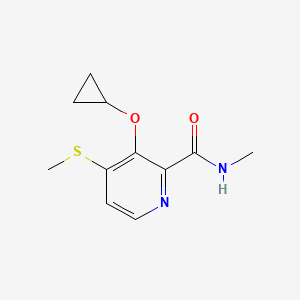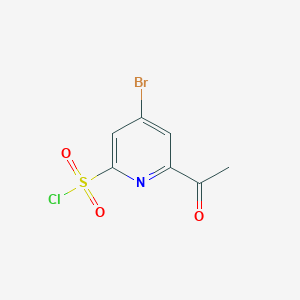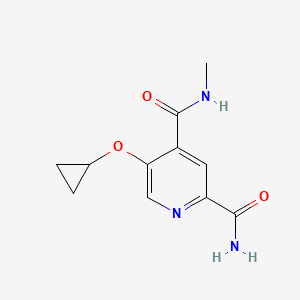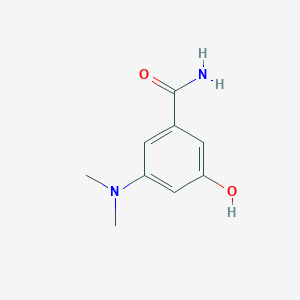
3-(Dimethylamino)-5-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-5-hydroxybenzamide is an organic compound that features a benzamide core substituted with a dimethylamino group at the 3-position and a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-5-hydroxybenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Dimethylation: The amino group is methylated using dimethyl sulfate or methyl iodide in the presence of a base to form the dimethylamino group.
Hydroxylation: Finally, the hydroxyl group is introduced at the 5-position through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-5-hydroxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(Dimethylamino)benzoic acid
- 5-Hydroxybenzamide
- 3-(Dimethylamino)-4-hydroxybenzamide
Comparison: 3-(Dimethylamino)-5-hydroxybenzamide is unique due to the specific positioning of the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. Compared to 3-(Dimethylamino)benzoic acid, it has an additional hydroxyl group that enhances its reactivity and potential for hydrogen bonding. Compared to 5-Hydroxybenzamide, the presence of the dimethylamino group increases its solubility and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-(dimethylamino)-5-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)7-3-6(9(10)13)4-8(12)5-7/h3-5,12H,1-2H3,(H2,10,13) |
InChI-Schlüssel |
WUXBRJVCAUZUTN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



